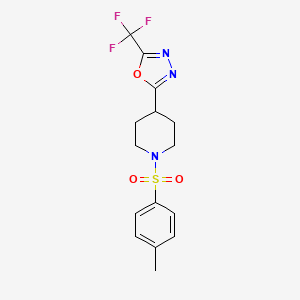

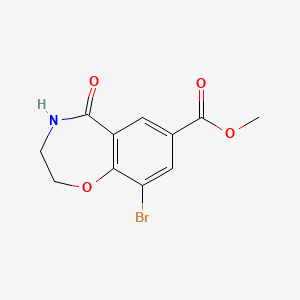

1-(4-chlorobenzyl)-3-(2,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorobenzyl)-3-(2,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-(4-chlorobenzyl)-3-(2,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione represents a class of quinazoline derivatives with diverse applications in scientific research, primarily due to their chemical structure enabling various synthetic transformations. Research highlights the use of cesium carbonate in the efficient synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide, showcasing the compound's role in the development of green chemistry methodologies (Patil et al., 2008). Similarly, a solvent-free synthesis approach using carbon dioxide and catalytic amounts of DBU emphasizes the sustainable aspects of producing quinazoline derivatives (Mizuno et al., 2007).

Biological and Pharmacological Activities

The structural features of quinazoline derivatives make them potent intermediates in the synthesis of various pharmacologically active compounds. Their biological activities range from cytotoxic properties against cancer cell lines to potential applications in herbicide development and enzyme inhibition. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, sharing a similar quinazoline core, exhibit significant cytotoxic activity against multiple cancer cell lines, demonstrating the therapeutic potential of quinazoline derivatives (Deady et al., 2003). Additionally, novel pyrazole-quinazoline-2,4-dione hybrids have been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), revealing their application in addressing resistant weed control in agriculture (He et al., 2020).

Environmental and Green Chemistry

The synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles, utilizing green catalysts like [Bmim]OH, underlines the compound's significance in promoting environmentally friendly chemical processes. This approach not only highlights the versatile reactivity of quinazoline derivatives but also their role in carbon dioxide utilization, a crucial aspect of sustainable chemistry (Patil et al., 2009).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O4/c1-29-17-11-12-20(21(13-17)30-2)26-22(27)18-5-3-4-6-19(18)25(23(26)28)14-15-7-9-16(24)10-8-15/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKBDJHGHLXIAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2581447.png)

![N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2581449.png)

![5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2581450.png)

![4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2581454.png)

![7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2581457.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581459.png)

![3-(4-fluorophenyl)-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2581461.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)